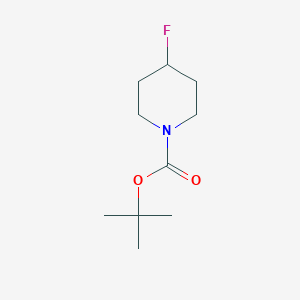

1-N-Boc-4-fluoropiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLUMPJNBNIWSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-N-Boc-4-fluoropiperidine and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-N-Boc-4-fluoropiperidine and its closely related derivatives, pivotal building blocks in modern medicinal chemistry. The strategic incorporation of fluorine into the piperidine scaffold offers a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. This document details the synthesis, properties, and applications of these valuable intermediates, offering insights for researchers in drug discovery and development.

Core Compound Profile: this compound Derivatives

Physicochemical Properties

The properties of two representative this compound derivatives are summarized below.

| Property | tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate | tert-Butyl 4-fluoropiperidine-4-carboxylate |

| CAS Number | 614731-09-8[1] | 1936333-89-9[2] |

| Molecular Formula | C11H18FNO3[1] | C10H18FNO2[2] |

| Molecular Weight | 231.26 g/mol | 203.25 g/mol [2] |

| Appearance | Not specified | Not specified |

| InChI Key | GRSPYCFNEDACGF-UHFFFAOYSA-N[1] | AUMZUSXKVYIJNI-UHFFFAOYSA-N[2] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C=O)F[1] | CC(C)(C)OC(=O)C1(CCNCC1)F[2] |

Safety Information

Safety data for fluorinated piperidine derivatives should be handled with care. The following information is based on related compounds and should be used as a guideline. A thorough risk assessment should be conducted before handling these chemicals.

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H318 / H319 | Causes serious eye damage / irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Experimental Protocols

The synthesis of 4-fluoropiperidine scaffolds can be challenging. Below are representative experimental protocols for the preparation of key intermediates.

Synthesis of tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

This protocol describes the conversion of a carboxylic acid to a primary amide.

Materials:

-

1-Boc-4-fluoro-4-piperidinecarboxylic acid

-

Ethylene glycol dimethyl ether

-

4-Methylmorpholine

-

Isopropyl chloroformate (1 M solution in toluene)

-

Ammonia solution (0.5 M in dioxane)

-

Ethyl acetate (EtOAc)

-

1 N NaOH solution

-

Water

-

Brine

-

Sodium sulfate

Procedure:

-

Dissolve 1-Boc-4-fluoro-4-piperidinecarboxylic acid (1.0 eq) in ethylene glycol dimethyl ether.

-

Cool the solution to -15°C.

-

Add 4-methylmorpholine (1.0 eq) and isopropyl chloroformate (1.2 eq).

-

Stir the mixture for 10 minutes.

-

Add ammonia solution (1.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Evaporate the solvents under reduced pressure.

-

Dissolve the crude product in EtOAc.

-

Wash the organic layer sequentially with 1 N NaOH solution, water, and brine.

-

Dry the organic layer over sodium sulfate, filter, and evaporate to dryness to yield the product.[3]

General Workflow for Synthesis of Fluorinated Piperidines

The following diagram illustrates a generalized workflow for the synthesis of functionalized 4-fluoropiperidines.

References

- 1. Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate | C11H18FNO3 | CID 22248022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl 4-fluoropiperidine-4-carboxylate | C10H18FNO2 | CID 121604890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate is a synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a Boc-protected piperidine ring linked to a fluoroaniline group, makes it a versatile building block for the synthesis of a variety of more complex molecules. Notably, it is recognized as a precursor in the synthesis of potent opioid analgesics, including various fentanyl analogs.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its synthetic context.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate is presented below. The data is compiled from various chemical databases and supplier information. While experimental data is limited, computed properties provide valuable insights for research and development.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃FN₂O₂ | PubChem[2] |

| Molecular Weight | 294.36 g/mol | PubChem[2] |

| CAS Number | 288573-56-8 | PubChem[2] |

| XLogP3 | 3.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Topological Polar Surface Area | 41.6 Ų | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

| Predicted Boiling Point | 400.4 ± 40.0 °C | ChemicalBook[3] |

| Predicted Density | 1.159 ± 0.06 g/cm³ | ChemicalBook[3] |

| Predicted pKa | 5.09 ± 0.20 | ChemicalBook[3] |

Table 2: Solubility

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 30 mg/mL | Cayman Chemical |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Cayman Chemical |

| Ethanol | 30 mg/mL | Cayman Chemical |

Note: The melting point for the structurally related compound, tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate, has been reported as 155–157 °C, which may serve as a useful reference.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate are crucial for its application in research. The following sections provide methodologies based on literature precedents for similar compounds.

Synthesis: Reductive Amination

A common and effective method for the synthesis of tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate is through the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with 4-fluoroaniline.

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (1 equivalent)

-

4-Fluoroaniline (1-1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexane or Diisopropyl ether (for crystallization/washing)

Procedure:

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate and 4-fluoroaniline in the chosen solvent, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Characterization Protocols

Objective: To confirm the chemical structure of the synthesized compound.

Instrumentation: 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 220-240 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Objective: To determine the molecular weight and confirm the elemental composition of the compound.

Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Acquisition (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Adjust for a stable spray.

-

Drying Gas (N₂): Set the temperature and flow rate to optimize desolvation (e.g., 300-350 °C, 8-10 L/min).

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The high-resolution data will allow for the calculation of the elemental formula, which should match the expected formula of C₁₆H₂₃FN₂O₂.

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected peaks include:

-

N-H stretch: Around 3300-3400 cm⁻¹ (secondary amine).

-

C-H stretches: Around 2850-3000 cm⁻¹ (aliphatic).

-

C=O stretch: Around 1680-1700 cm⁻¹ (carbamate).

-

C-N stretch: Around 1200-1300 cm⁻¹.

-

C-F stretch: Around 1100-1250 cm⁻¹.

Synthetic and Logical Workflow

The primary significance of tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate lies in its role as a key intermediate. The following diagram illustrates its synthesis and its position as a precursor to more complex molecules.

Caption: Synthetic pathway of tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate and its subsequent conversion.

Conclusion

Tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate is a valuable synthetic intermediate with well-defined, albeit largely computed, physicochemical properties. The experimental protocols outlined in this guide provide a solid foundation for its synthesis and characterization in a laboratory setting. Its primary utility lies in its role as a precursor, particularly in the synthesis of pharmacologically active compounds. Further experimental determination of its core physicochemical properties would be beneficial for its broader application in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | C16H23FN2O2 | CID 16413902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 288573-56-8 CAS MSDS (1-Boc-4-(4-fluoro-phenylamino)-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-N-Boc-4-fluoropiperidine in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 1-N-Boc-4-fluoropiperidine, a key building block in modern medicinal chemistry. We will cover its core molecular properties, its role in synthetic chemistry, and its application in the drug discovery workflow.

Core Molecular Properties

This compound, systematically named tert-butyl 4-fluoropiperidine-1-carboxylate, is a heterocyclic compound featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and substituted with a fluorine atom at the 4-position. The introduction of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₈FNO₂ |

| Molecular Weight | 203.25 g/mol |

Role in Synthetic Chemistry & Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The Boc protecting group allows for selective reactions at other positions of the molecule, and it can be readily removed under acidic conditions to reveal the secondary amine for further functionalization. The fluorinated piperidine motif is a desirable component in many drug candidates due to the favorable properties conferred by the fluorine atom.

The general workflow for utilizing this compound in a drug discovery program is outlined below. This process begins with the synthesis of the fluorinated building block, followed by its incorporation into a lead scaffold, and subsequent biological evaluation.

Experimental Protocols

While specific experimental conditions are highly dependent on the target molecule, a general protocol for the synthesis of fluorinated piperidines and their subsequent use is described below.

General Synthesis of Fluorinated Piperidines

The synthesis of fluorinated piperidines can be achieved through the hydrogenation of the corresponding fluorinated pyridine precursors. This method often involves a two-step, one-pot process.[1][2][3]

-

Dearomatization: The aromatic fluorinated pyridine is first dearomatized using a suitable catalyst, often a rhodium-based complex.[3] This step removes the aromatic stability of the pyridine ring, making it susceptible to hydrogenation.

-

Hydrogenation: The resulting dearomatized intermediate is then hydrogenated to yield the saturated fluorinated piperidine.[1][2][3] This is typically carried out under a hydrogen atmosphere using a palladium or other suitable catalyst.

-

Protection: The resulting secondary amine of the fluoropiperidine is often protected in situ, for example, with a Boc group, to facilitate purification and prevent unwanted side reactions in subsequent steps.

Deprotection and Functionalization

Once the this compound is synthesized, the Boc group can be removed to allow for further chemical modifications.

-

Boc Deprotection: The Boc-protected fluoropiperidine is dissolved in a suitable solvent (e.g., dichloromethane or dioxane). A strong acid, such as trifluoroacetic acid or hydrochloric acid, is added, and the reaction is stirred at room temperature until the deprotection is complete, as monitored by techniques like TLC or LC-MS.

-

Functionalization: The resulting free secondary amine of the 4-fluoropiperidine can then be coupled with various carboxylic acids (to form amides), aldehydes or ketones (via reductive amination), or other electrophiles to generate a library of compounds for biological screening.

References

Spectroscopic Profile of 1-N-Boc-4-fluoropiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1-N-Boc-4-fluoropiperidine, a key building block in medicinal chemistry and drug development. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this compound through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.

Note: The spectral data presented in this guide are theoretical and are based on the analysis of structurally similar compounds and established principles of spectroscopy. Experimental values may vary depending on the specific conditions and instrumentation used.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~4.60 - 4.40 | dm | 1H | H-4 | J(H-F) ≈ 48 Hz |

| ~3.70 - 3.50 | m | 2H | H-2e, H-6e | |

| ~3.20 - 3.00 | m | 2H | H-2a, H-6a | |

| ~1.90 - 1.70 | m | 2H | H-3e, H-5e | |

| ~1.65 - 1.50 | m | 2H | H-3a, H-5a | |

| 1.46 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectral Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 154.7 | C=O (Boc) |

| 88.5 (d, J(C-F) ≈ 170 Hz) | C-4 |

| 79.5 | -C (CH₃)₃ |

| 42.5 (d, J(C-F) ≈ 20 Hz) | C-2, C-6 |

| 32.0 (d, J(C-F) ≈ 20 Hz) | C-3, C-5 |

| 28.4 | -C(C H₃)₃ |

Table 3: ¹⁹F NMR Spectral Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 376 MHz

-

Reference: CFCl₃

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -180 to -190 | m |

Table 4: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 - 2850 | Strong | C-H stretch (alkane) |

| 1690 - 1670 | Strong | C=O stretch (carbamate) |

| 1470 - 1450 | Medium | C-H bend (alkane) |

| 1250 - 1200 | Strong | C-N stretch |

| 1170 - 1150 | Strong | C-O stretch |

| 1100 - 1000 | Strong | C-F stretch |

Table 5: Mass Spectrometry Data (Predicted)

-

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Relative Intensity (%) | Assignment |

| 218.14 | 100 | [M+H]⁺ |

| 162.10 | 80 | [M+H - C₄H₈]⁺ |

| 118.09 | 60 | [M+H - Boc]⁺ |

| 57.07 | 90 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound. These should be adapted and optimized for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

-

Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) can be used as an internal reference.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) can be used as an internal reference.

¹⁹F NMR Acquisition:

-

Spectrometer: A spectrometer equipped with a fluorine probe, tuned to the appropriate frequency (e.g., 376 MHz for a 400 MHz ¹H instrument).

-

Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.

-

Number of Scans: 64-128

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: A range appropriate for fluorinated organic compounds (e.g., -50 to -250 ppm).

-

Referencing: An external standard such as trichlorofluoromethane (CFCl₃) at δ 0.00 ppm is typically used.[1]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal should be acquired before running the sample.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may need to be filtered to remove any particulate matter before introduction into the mass spectrometer.

Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Infusion: The sample solution can be directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

-

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the compound of interest.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Solubility of 1-N-Boc-4-fluoropiperidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-N-Boc-4-fluoropiperidine (tert-butyl 4-fluoropiperidine-1-carboxylate), a key building block in medicinal chemistry. A thorough review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in common organic solvents.

However, this guide provides a comprehensive framework for researchers to determine its solubility through established experimental protocols. Furthermore, a qualitative assessment of its expected solubility based on its molecular structure is presented.

Molecular Structure and Predicted Solubility Profile

This compound possesses a chemical structure that suggests a nuanced solubility profile. The presence of the bulky, non-polar tert-butoxycarbonyl (Boc) protecting group imparts significant lipophilic character. Conversely, the fluorine atom and the piperidine ring's nitrogen and oxygen atoms introduce polarity and the potential for hydrogen bonding.

Based on these features, this compound is anticipated to exhibit good solubility in a range of common organic solvents. Its solubility is likely to be highest in moderately polar aprotic solvents and chlorinated solvents that can accommodate both the polar and non-polar regions of the molecule. Solubility in highly polar protic solvents like water is expected to be low, while solubility in non-polar aliphatic hydrocarbons may also be limited due to the molecule's polar functionalities.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound remains largely unpublished. For a structurally related but distinct compound, 1-Boc-4-(4-fluoro-phenylamino)-piperidine , the following solubility data has been reported:

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30[1][2] |

| Dimethyl sulfoxide (DMSO) | 30[1][2] |

| Ethanol | 30[1][2] |

Note: This data is for a different molecule and should be used with caution as a rough indicator. Experimental determination is crucial for obtaining accurate solubility values for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility or "shake-flask" method is a reliable and widely used technique to determine the solubility of a solid compound in a given solvent.[3]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, tetrahydrofuran, toluene, hexane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC).

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC method or another appropriate analytical technique.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

A Technical Guide to the Strategic Use of Fluorine in Modulating Piperidine pKa and Lipophilicity

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its basic nitrogen atom plays a crucial role in molecular interactions and physicochemical properties. Strategic modification of the piperidine ring can fine-tune these properties to enhance a drug candidate's efficacy, selectivity, and pharmacokinetic profile. Among the tools available to the medicinal chemist, the introduction of fluorine has become a powerful strategy for modulating acidity (pKa) and lipophilicity (LogP/LogD), directly impacting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4] This guide provides an in-depth analysis of how fluorine substitution impacts these two critical parameters, supported by quantitative data, detailed experimental protocols, and logical diagrams.

The Impact of Fluorine on Piperidine pKa

The basicity of the piperidine nitrogen, quantified by the pKa of its conjugate acid, is a key determinant of its ionization state at physiological pH (approx. 7.4). This, in turn, influences solubility, cell membrane permeability, and target binding. The introduction of fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect), which is fundamental to its ability to modulate pKa.[5][6]

When a fluorine atom is attached to the piperidine ring, its high electronegativity pulls electron density away from the adjacent carbon atoms. This effect propagates through the sigma bonds of the aliphatic ring, reducing the electron density on the nitrogen atom. A lower electron density on the nitrogen makes its lone pair of electrons less available to accept a proton, thereby decreasing the basicity of the amine and lowering the pKa of its conjugate acid.[5][6] The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen center.

Caption: Figure 1. Logical diagram of fluorine's inductive effect on piperidine basicity.

The substitution of fluorine onto the piperidine ring leads to a predictable and significant decrease in pKa. This modulation allows chemists to fine-tune the ionization state of a molecule to improve oral absorption and bioavailability.[6][7]

| Compound | Structure | pKa | Reference |

| Piperidine |  | ~11.2 | General Value |

| 4-Fluoropiperidine |  | ~9.9 | [6] |

| 3,3-Difluoropiperidine |  | ~8.0 | [8] |

Note: pKa values can vary slightly based on experimental conditions.

Potentiometric titration is the gold-standard method for accurately determining pKa values.[9][10] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Materials & Equipment:

-

Calibrated pH meter and electrode

-

Potentiometer/Titrino system

-

Magnetic stirrer and stir bar

-

Burette (automated or manual)

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

0.15 M KCl solution (to maintain constant ionic strength)

-

Nitrogen gas source

-

Beaker or reaction vessel

-

Compound for analysis (API)

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in deionized water (or a water/co-solvent mixture for poorly soluble compounds) to a concentration of approximately 1 mM.[11][12]

-

Ionic Strength Adjustment: Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[11][13]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas for 5-10 minutes to displace dissolved CO2, which can interfere with the titration of basic compounds.[11][12]

-

Titration Setup: Place the vessel on the magnetic stirrer, immerse the pH electrode, and position the burette tip below the surface of the solution.

-

Titration:

-

For a basic compound like piperidine, make the solution acidic (pH ~1.8-2.0) with 0.1 M HCl.[11]

-

Begin the titration by adding small, precise aliquots of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize. Reduce the aliquot volume near the equivalence point(s) to obtain a high-resolution curve.

-

Continue the titration until the pH reaches a stable, high value (e.g., pH 12-12.5).[11]

-

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid titration curve.[10]

-

Replication: Perform the titration a minimum of three times for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[11]

Caption: Figure 2. Experimental workflow for determining pKa via potentiometric titration.

The Impact of Fluorine on Piperidine Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is typically measured as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (e.g., LogD₇.₄) is more relevant. Fluorine's effect on lipophilicity is more complex than its effect on pKa and is highly context-dependent.[5][14]

The introduction of fluorine can either increase or decrease lipophilicity due to two opposing effects:[14]

-

Increased Hydrophobic Surface: Replacing a C-H bond with a C-F bond can shield the positive charge on the adjacent carbon, reducing polar interactions with water and increasing the molecule's hydrophobic surface area. This effect tends to increase LogP.[14]

-

Increased Molecular Polarity: The highly polar C-F bond introduces a significant dipole moment. Depending on the overall molecular structure and the orientation of other polar groups, this can increase the overall polarity of the molecule, enhancing its interaction with water. This effect tends to decrease LogP.

The net effect depends on the fluorination pattern. For instance, a single fluorine may have a minimal impact, while a CF₃ group is strongly lipophilic.[15] The position of fluorine also matters; fluorination adjacent to a polar atom like sulfur can significantly increase polarity, thereby reducing lipophilicity.[14]

The impact of fluorination on the lipophilicity of piperidine-containing molecules demonstrates this context-dependent nature.

| Compound Series | Substitution | LogP / LogD | Effect of Fluorine | Reference |

| Bicyclic Piperidine Analogs | Non-fluorinated | 1.40 | Baseline | [5] |

| 3,3-difluoro | 0.95 | Decreased Lipophilicity | [5] | |

| 2-thioalkyl-pyridines | -SCH₃ | 1.69 (LogD₇.₄) | Baseline | [14] |

| -SCF₃ | 2.13 (LogD₇.₄) | Increased Lipophilicity | [14] |

The shake-flask method is the traditional and most reliable technique for measuring LogP and LogD values.[16][17][18]

Materials & Equipment:

-

n-Octanol (pre-saturated with buffer)

-

Aqueous buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)

-

Compound for analysis (API)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (if emulsions form)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Pre-saturation: Vigorously mix n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Separate the two phases before use.[19]

-

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The final concentration should be low enough to avoid self-association but high enough for accurate quantification.

-

Partitioning:

-

Add known volumes of the pre-saturated n-octanol and aqueous buffer to a tube (e.g., 500 µL of each).[19]

-

Add a small aliquot of the compound's stock solution.

-

Seal the tube and shake vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.[19]

-

Allow the mixture to stand undisturbed overnight (~16 hours) to ensure equilibrium is reached and the phases are fully separated.[19]

-

-

Phase Separation: Centrifuge the tubes at a moderate speed (e.g., 2000 rpm for 10-15 minutes) to break any emulsions and achieve a clean separation between the aqueous and organic layers.[19]

-

Quantification: Carefully withdraw an aliquot from each phase.[19] Determine the concentration of the compound in each aliquot using an appropriate analytical method (e.g., HPLC).

-

Calculation: Calculate the LogD (or LogP) using the following formula:

-

LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

-

-

Replication: Perform the experiment at least in triplicate to ensure the results are accurate and reproducible.

Caption: Figure 3. Experimental workflow for determining LogD via the shake-flask method.

Conclusion

The strategic incorporation of fluorine is a highly effective method for modulating the physicochemical properties of piperidine-containing compounds. Fluorination reliably decreases the pKa of the piperidine nitrogen through a powerful inductive effect, a tactic that can be used to enhance oral absorption by controlling the degree of ionization. The impact on lipophilicity is more nuanced, arising from a balance between increased hydrophobic surface area and increased molecular polarity. A thorough understanding of these principles, combined with precise experimental determination of pKa and LogD, enables drug development professionals to rationally design molecules with optimized ADME profiles, ultimately increasing the likelihood of clinical success.

References

- 1. d-nb.info [d-nb.info]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

Conformational Analysis of 4-Fluoropiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine rings is a widely utilized strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The conformational preference of the fluorine atom on the piperidine ring, particularly at the 4-position, has a profound impact on molecular shape, dipole moment, and binding interactions. A thorough understanding of the factors governing the conformational equilibrium of 4-fluoropiperidine derivatives is therefore crucial for rational drug design. This technical guide provides an in-depth analysis of the conformational behavior of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Core Concepts in Conformational Preference

The conformational equilibrium of 4-fluoropiperidine derivatives is primarily a balance between the axial and equatorial positions of the fluorine substituent on the chair-form piperidine ring. This equilibrium is influenced by a complex interplay of several factors:

-

Steric Effects: Traditionally, the equatorial position is favored for larger substituents to minimize 1,3-diaxial interactions. However, the small size of the fluorine atom often makes steric hindrance a less dominant factor compared to stereoelectronic effects.

-

Dipole-Dipole Interactions: The polarity of the C-F bond can lead to significant dipole-dipole interactions with other polar bonds in the molecule, such as the N-H or N-R bond. Minimization of these dipole moments can influence the conformational preference.[1]

-

Hyperconjugation: Stereoelectronic interactions, such as hyperconjugation, play a crucial role. Donation of electron density from an anti-periplanar C-H or C-C bond into the antibonding orbital (σ*) of the C-F bond can stabilize a particular conformation.[2][3] This is often referred to as the "fluorine gauche effect."[2]

-

Charge-Dipole Interactions: In protonated piperidinium salts, strong electrostatic interactions between the positively charged nitrogen and the electronegative fluorine (C-F•••HN+) can significantly favor the axial conformation.[2][4]

-

Solvation Effects: The polarity of the solvent can have a dramatic effect on the conformational equilibrium. Polar solvents can stabilize the conformer with the larger dipole moment, which can sometimes override the intrinsic preferences observed in the gas phase or nonpolar solvents.[2][5]

Quantitative Conformational Analysis

The conformational preference of 4-fluoropiperidine derivatives is experimentally determined and quantified, primarily through NMR spectroscopy, and complemented by computational studies.

Experimental Data

The relative populations of the axial and equatorial conformers can be determined from the coupling constants in ¹H and ¹⁹F NMR spectra, particularly the ³J(¹⁹F,¹H) coupling constants.[2][5] The free energy difference (ΔG) between the two conformers is a key quantitative measure of the conformational preference.

A systematic study on a range of fluorinated piperidines, including derivatives with fluorine at various positions, has provided valuable quantitative data on their conformational behavior. The following table summarizes the calculated free enthalpy differences (ΔG) between the equatorial and axial conformers for selected 4-substituted piperidine derivatives, highlighting the influence of substitution and solvent.

| Compound/Derivative | Solvent | ΔG (eq-ax) (kcal/mol) | Predominant Conformer | Reference |

| 4-fluoropiperidinium salt (HCl) | Gas Phase | +3.0 | Axial | [2][5] |

| 4-fluoropiperidinium salt (HCl) | Water | +1.0 | Equatorial | [2][5] |

| cis-3-fluoro-4-methylpiperidine (TFA-analogue) | Chloroform | -0.9 | Equatorial | [5] |

| cis-3-fluoro-4-methylpiperidine (HCl-analogue) | Water | +2.9 | Axial | [3][5] |

| cis-3-fluoro-4-methylpiperidine (NH-analogue) | Water | -0.4 | Equatorial | [3][5] |

Note: Positive ΔG values indicate a preference for the axial conformer, while negative values indicate a preference for the equatorial conformer.

Computational Data

Density Functional Theory (DFT) calculations are a powerful tool for predicting and rationalizing the conformational preferences of fluorinated piperidines. These studies can provide insights into the relative energies of different conformers and help to dissect the contributions of various stereoelectronic and steric factors.

The following table presents computational data for 3,5-difluoropiperidine derivatives, which further illustrates the impact of N-substitution and solvent polarity on the conformational equilibrium.

| Compound | Solvent | Calculated ΔG (eq-ax) (kcal/mol) | Experimental Observation | Reference |

| Piv-protected 3,5-difluoropiperidine | Chloroform | -2.4 | Equatorial | [2] |

| Piv-protected 3,5-difluoropiperidine | DMSO | +2.0 | Axial | [2] |

| Boc-protected 3,5-difluoropiperidine | Chloroform | - | Equatorial | [2] |

| Boc-protected 3,5-difluoropiperidine | DMSO | - | Axial | [2] |

Experimental and Computational Protocols

Synthesis of 4-Fluoropiperidine Derivatives

The synthesis of 4-fluoropiperidine derivatives often involves the introduction of the fluorine atom at an early stage, followed by the construction of the piperidine ring, or the direct fluorination of a pre-formed piperidine scaffold. A common approach involves the dearomatization and subsequent hydrogenation of fluorinated pyridine precursors.[4][6]

General Synthetic Protocol via Dearomatization-Hydrogenation:

-

Activation of Fluoropyridine: The fluoropyridine precursor is activated towards reduction, for instance, by N-alkylation or N-acylation to form a pyridinium salt.

-

Partial Reduction: The activated fluoropyridinium salt is partially reduced using a hydride reagent such as sodium borohydride to yield a fluoro-enamine.[4]

-

Asymmetric Hydrogenation: The resulting fluoro-enamine undergoes asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium-based catalyst) to diastereoselectively form the all-cis-fluorinated piperidine.[4]

-

Deprotection/Derivatization: The protecting group on the nitrogen can be removed or exchanged to yield the desired 4-fluoropiperidine derivative.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is the primary experimental technique for studying the conformational equilibrium of 4-fluoropiperidine derivatives in solution.

Detailed Protocol:

-

Sample Preparation: A solution of the 4-fluoropiperidine derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key experiments include standard 1D ¹H and ¹⁹F spectra, as well as 2D correlation experiments such as COSY (¹H-¹H) and HSQC (¹H-¹³C) to aid in signal assignment.

-

Analysis of Coupling Constants: The conformation is determined by analyzing the magnitude of the vicinal coupling constants (³J). Specifically, the ³J(¹⁹F,¹H) coupling constants are particularly informative. Large coupling constants (typically > 25 Hz) are indicative of an anti-periplanar (axial-axial) relationship between the fluorine and the coupled proton, suggesting an axial position for the fluorine. Conversely, smaller coupling constants (typically < 10 Hz) indicate a syn-clinal (gauche) relationship, suggesting an equatorial fluorine.[2]

-

Quantification of Conformational Equilibrium: If the conformers are in fast exchange on the NMR timescale, the observed coupling constants are a weighted average of the coupling constants of the individual conformers. The ratio of conformers can be calculated using the Eliel equation, and from this, the free energy difference (ΔG) can be determined.

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule.[7][8]

Detailed Protocol:

-

Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture, or by vapor diffusion.[7]

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.[7]

-

Structure Solution and Refinement: The diffraction pattern is used to determine the electron density distribution within the crystal, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data. The final output provides precise bond lengths, bond angles, and torsion angles, defining the molecular conformation in the solid state.

Computational Modeling

Computational chemistry, particularly DFT, is used to model the conformational landscape of 4-fluoropiperidine derivatives.

Detailed Protocol:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of the molecule.

-

Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional (e.g., M06-2X) and basis set (e.g., def2-QZVPP).[5]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the electronic energies, yielding free energies (G).

-

Solvation Modeling: To simulate the effect of a solvent, a polarizable continuum model (PCM) can be employed during the DFT calculations.[5]

-

Analysis: The relative free energies of the conformers are calculated to predict the most stable conformer and the equilibrium population in the gas phase or in a given solvent.

Visualizing Conformational Analysis

Conformational Equilibrium of 4-Fluoropiperidine

Note: The images in the DOT script above are placeholders. For a functional diagram, these would need to be replaced with actual image URLs of the axial and equatorial conformers of 4-fluoropiperidine.

Caption: Conformational equilibrium between the axial and equatorial forms of 4-fluoropiperidine.

Experimental Workflow for Conformational Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scientificupdate.com [scientificupdate.com]

- 5. d-nb.info [d-nb.info]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Axial vs. Equatorial Preference of Fluorine in Piperidine Rings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine rings is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. A key consequence of fluorine substitution is its profound influence on the conformational equilibrium of the piperidine ring, often leading to a preference for the otherwise sterically disfavored axial orientation. This guide provides an in-depth analysis of the factors governing this preference, supported by quantitative data, experimental methodologies, and visual representations of the underlying principles.

Core Principles Governing Conformational Preference

The decision of a fluorine atom to occupy an axial or equatorial position on a piperidine ring is a result of a complex interplay of several competing factors. While steric hindrance typically favors the equatorial position for substituents, in the case of fluorine, a combination of stereoelectronic and electrostatic effects can override this classical preference.

1. Stereoelectronic Effects:

-

Hyperconjugation (Gauche Effect): The primary driving force for the axial preference is often attributed to hyperconjugative interactions. Specifically, electron donation from anti-periplanar C-H bonding orbitals into the low-lying C-F antibonding orbital (σC-H → σC-F) stabilizes the gauche arrangement of these bonds, which is inherent to the axial conformer.[1][2] Similarly, interactions with the C-N antibonding orbital (σC-H → σC-N) can also contribute to this stabilization.[1][2]

-

Anomeric Effect: In 2-fluoropiperidines, a generalized anomeric effect can occur, involving the delocalization of the nitrogen lone pair into the adjacent C-F antibonding orbital (nN → σ*C-F).[3][4] This interaction is maximized when the fluorine is in the axial position.

2. Electrostatic Interactions:

-

Charge-Dipole Interactions: In protonated piperidinium salts, a significant stabilizing interaction occurs between the positive charge on the nitrogen (or the N-H bond) and the negative end of the C-F bond dipole (Cδ+-Fδ-).[1][2][5] This attraction is strongest when the fluorine atom is in the axial position, bringing it into closer proximity to the ammonium center.

-

Dipole Minimization: In some cases, the overall molecular dipole moment can be lower in one conformer over the other. The preference for the conformer with the lower dipole moment can be a contributing factor, although it is often considered less significant than hyperconjugation and charge-dipole interactions.[1][2]

3. Solvent Effects:

The polarity of the solvent plays a crucial role in modulating the conformational equilibrium.[1][2]

-

Increasing solvent polarity can further stabilize the more polar axial conformer.[1][2]

-

In some instances, particularly with charged species, a highly polar solvent can preferentially stabilize a conformer with a larger overall dipole moment, even if it is not the one predicted to be most stable in the gas phase. For example, the equatorial conformer of 4-fluoropiperidinium salt was found to be dominant in aqueous solution, despite calculations favoring the axial form, due to the larger dipole moment of the equatorial conformer.[1][2]

4. N-Substituents:

The nature of the substituent on the piperidine nitrogen significantly impacts the conformational preference.

-

Protonation (HCl salts): As mentioned, protonation leads to strong C-F···H-N+ charge-dipole interactions, strongly favoring the axial conformer.[1][2]

-

Acyl Groups (TFA, Boc, Piv): The effect of acyl groups is more complex. While TFA-protected fluoropiperidines often show a strong axial preference, bulkier groups like Boc and Pivaloyl can favor the equatorial orientation in less polar solvents, a preference that can be inverted in more polar solvents like DMSO.[1][2]

Quantitative Analysis of Conformational Energies

The following tables summarize the free enthalpy differences (ΔGa→e) between the axial and equatorial conformers of various fluorinated piperidines, as determined by computational and experimental methods. A positive ΔG value indicates a preference for the axial conformer.

Table 1: Conformational Preferences of 3-Fluoropiperidine and 3,5-Difluoropiperidine Derivatives [1][2][6][7]

| Compound | N-Substituent (R) | Solvent | ΔGa→e (Gas Phase, kcal/mol) | ΔGa→e (Solvent, kcal/mol) | Experimental Observation |

| 3-Fluoropiperidine (1) | TFA (A) | Chloroform | +3.3 | +3.8 | Axial |

| HCl (B) | Water | +8.1 | +3.6 | Axial | |

| H (C) | Water | +2.0 | +2.5 | Axial | |

| 3,5-Difluoropiperidine (2) | TFA (A) | Chloroform | +7.2 | +8.0 | Axial |

| HCl (B) | Water | +12.3 | +7.0 | Axial | |

| H (C) | Water | +4.1 | +5.3 | Axial |

Table 2: Influence of Solvent Polarity on the Conformational Equilibrium of N-Pivaloyl and N-Boc-3,5-difluoropiperidine [1][2]

| Compound | Solvent | ³J(3-Fa,4-Ha) (Hz) | Observed Conformation |

| N-Pivaloyl-3,5-difluoropiperidine (14) | Chloroform | 7.3 | Equatorial |

| DMSO | 38.5 | Axial | |

| N-Boc-3,5-difluoropiperidine (15) | Chloroform | 12.5 | Equatorial |

| DMSO | 40.4 | Axial |

Table 3: Conformational Preferences of Various Fluorinated Piperidinium HCl Salts in Water [8]

| Compound | ΔGa→e (Gas Phase, kcal/mol) | ΔGa→e (Water, kcal/mol) | Experimental Observation |

| 3-Fluoro-4-methyl (3B) | +8.6 | +3.9 | Axial |

| 3-Fluoro-5-methyl (4B) | +6.2 | +3.6 | Axial |

| 3-Fluoro-6-methyl (5B) | +2.9 | -0.4 | Equatorial |

| 4-Fluoro (10B) | +3.0 | +1.0 | Equatorial |

| 3,4,5-Trifluoro (11B) | +3.9 | +2.3 | Axial |

Experimental Methodologies

Synthesis of Fluorinated Piperidines

A common route to fluorinated piperidines involves the catalytic dearomatization-hydrogenation of fluoropyridine precursors.[1]

Representative Protocol: Synthesis of all-cis-Multifluorinated Piperidines

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), the fluoropyridine precursor (1.0 equiv), a rhodium-based catalyst such as [Rh(cod)Cl]2 (1.5 mol%), and a suitable ligand, for instance, (R)-DTBM-SEGPHOS (3.3 mol%), are added.

-

Solvent and Reagent Addition: Anhydrous solvent (e.g., dichloromethane) is added, followed by the addition of a borane reagent like pinacolborane (HBpin) (3.0-5.0 equiv).

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 40 °C) for a set duration (e.g., 24-48 hours).

-

Workup and Purification: Upon completion, the reaction is quenched, typically with an aqueous base (e.g., NaOH solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired fluorinated piperidine.

Other synthetic strategies include the bromofluorination of exomethylene-substituted piperidines[9][10] and cyclization of alkenyl N-tosylamides using hypervalent iodine reagents.[11][12]

Conformational Analysis by NMR Spectroscopy

The primary experimental technique for determining the axial or equatorial orientation of fluorine is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the three-bond coupling constant between fluorine and adjacent protons (³JF,H).[1][2]

Protocol for Conformational Analysis using ³JF,H Coupling Constants

-

Sample Preparation: A solution of the purified fluorinated piperidine is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

-

NMR Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement of Coupling Constants: The key parameter is the vicinal coupling constant between the fluorine atom and the protons on the adjacent carbon atoms (³JF,H). The magnitude of this coupling is dependent on the dihedral angle between the C-F and C-H bonds, as described by the Karplus relationship.

-

Axial Fluorine: An axial fluorine atom has a gauche relationship (dihedral angle ≈ 60°) with the axial proton on the adjacent carbon and an anti relationship (dihedral angle ≈ 180°) with the equatorial proton. This typically results in a large ³JF,H(ax) coupling (e.g., 30-45 Hz) and a smaller ³JF,H(eq) coupling.

-

Equatorial Fluorine: An equatorial fluorine atom has a gauche relationship with both the axial and equatorial protons on the adjacent carbon. This leads to smaller coupling constants for both interactions (e.g., 5-15 Hz).

-

-

Data Interpretation: By analyzing the multiplicity and measuring the magnitude of the ³JF,H coupling constants in the ¹H or ¹⁹F spectrum, the dominant conformation (axial or equatorial) of the fluorine substituent can be determined. For instance, the observation of a large coupling constant (e.g., > 30 Hz) for ³J(3-Fa,4-Ha) is indicative of an axial fluorine at the C3 position.[1][2]

Visualizing the Core Concepts

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Interplay of forces governing fluorine's conformational preference.

Caption: Experimental workflow for determining fluorine conformation.

Conclusion

The preference for an axial orientation of fluorine in piperidine rings is a well-documented phenomenon driven by a nuanced balance of stereoelectronic, electrostatic, and solvent effects. Understanding these underlying principles is critical for drug development professionals, as the conformational rigidity imparted by fluorine can be strategically exploited to lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity. This guide has codified these principles, presenting the key data and experimental approaches necessary for the rational design and analysis of fluorinated piperidine-containing compounds.

References

- 1. d-nb.info [d-nb.info]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 12. pubs.acs.org [pubs.acs.org]

The Strategic Role of 1-N-Boc-4-fluoropiperidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune molecular properties and enhance therapeutic potential. Among the myriad of fluorinated building blocks, 1-N-Boc-4-fluoropiperidine has emerged as a particularly valuable intermediate. Its unique structural features—a conformationally restricted piperidine ring, a strategically placed fluorine atom, and a versatile Boc-protecting group—provide a gateway to a diverse range of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders and molecular imaging. This technical guide provides an in-depth exploration of the synthesis, applications, and strategic importance of this compound in the drug discovery landscape.

Physicochemical Properties and Strategic Advantages

The strategic incorporation of a fluorine atom into the piperidine scaffold at the 4-position imparts several advantageous physicochemical properties that are highly sought after in drug design. These properties can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Key Physicochemical Data of Related Fluoropiperidine Scaffolds:

| Property | Value (tert-butyl 4-fluoropiperidine-1-carboxylate) | Reference(s) |

| Molecular Formula | C₁₀H₁₈FNO₂ | [1] |

| Molecular Weight | 203.25 g/mol | [1] |

| XLogP3-AA | 1.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

The presence of fluorine can modulate lipophilicity, metabolic stability, and the pKa of the piperidine nitrogen. This modulation can lead to improved blood-brain barrier penetration, reduced off-target effects, and enhanced binding affinity to the target protein.[2]

Synthesis of this compound: An Experimental Protocol

The most common and efficient method for the synthesis of this compound involves the fluorination of the readily available precursor, 1-N-Boc-4-hydroxypiperidine. While various fluorinating reagents can be employed, diethylaminosulfur trifluoride (DAST) and its analogues are frequently utilized. Below is a representative experimental protocol adapted from similar synthetic transformations.

Reaction Scheme:

A representative reaction for the synthesis of this compound.

Materials:

-

1-N-Boc-4-hydroxypiperidine

-

Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: A solution of 1-N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (argon or nitrogen). The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (e.g., Deoxo-Fluor®, ~1.1-1.5 eq) is added dropwise to the cooled solution, ensuring the internal temperature remains below -60 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours (typically 2-16 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound as a pure compound.

Applications in Drug Discovery

The this compound scaffold is a key building block in the synthesis of a variety of pharmacologically active agents, particularly those targeting the central nervous system.

Neuroleptic Agents: The Case of Iloperidone

The 4-fluoropiperidine moiety is a common feature in a number of atypical antipsychotic drugs. One prominent example is Iloperidone , which is used for the treatment of schizophrenia.[3] Iloperidone exhibits a high affinity for dopamine D2 and serotonin 5-HT2A receptors, and the fluorine-substituted piperidine ring plays a crucial role in its binding and overall pharmacological profile.

Simplified Synthetic Workflow for a Fluoropiperidine-Containing Neuroleptic:

Synthetic workflow for a neuroleptic using a 4-fluoropiperidine intermediate.

Signaling Pathways of Key Targets for Neuroleptics:

The therapeutic effects of atypical antipsychotics like Iloperidone are primarily mediated through their interaction with dopamine and serotonin receptors in the brain.

-

Dopamine D2 Receptor Signaling: Antagonism of D2 receptors in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia.

Simplified Dopamine D2 receptor signaling pathway.

-

Serotonin 5-HT2A Receptor Signaling: Blockade of 5-HT2A receptors is thought to contribute to the efficacy against negative symptoms and reduce the incidence of extrapyramidal side effects.

Simplified Serotonin 5-HT2A receptor signaling pathway.

PET Imaging Agents for Sigma-1 Receptors

The development of selective radioligands for positron emission tomography (PET) imaging is crucial for understanding the role of specific receptors in disease and for the development of targeted therapies. The sigma-1 receptor is a chaperone protein implicated in a variety of neurological and psychiatric disorders. Fluorine-18 labeled ligands containing a 4-fluoropiperidine moiety have been developed as promising PET tracers for imaging sigma-1 receptors in the brain.[4]

Experimental Workflow for the Synthesis of a [¹⁸F]-labeled PET Ligand:

General workflow for the synthesis of a fluorine-18 labeled PET ligand.

Sigma-1 Receptor Signaling:

The sigma-1 receptor is an intracellular chaperone protein that modulates a variety of signaling pathways, contributing to cellular stress responses and neuroprotection.

Simplified Sigma-1 receptor signaling pathway.

Conclusion

This compound is a highly valuable and versatile chemical intermediate in drug discovery. Its strategic use allows for the synthesis of complex molecules with improved pharmacokinetic and pharmacodynamic properties. The ability to readily introduce a fluorine atom into the piperidine ring provides medicinal chemists with a powerful tool to address common challenges in drug design, such as metabolic instability and poor brain penetration. As the demand for novel therapeutics for CNS disorders continues to grow, the importance of key building blocks like this compound in the drug development pipeline is set to increase. This guide has provided a comprehensive overview of its synthesis, properties, and applications, highlighting its central role in the creation of next-generation medicines.

References

- 1. Tert-butyl 4-fluoropiperidine-4-carboxylate | C10H18FNO2 | CID 121604890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. medkoo.com [medkoo.com]

- 4. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of 1-N-Boc-4-fluoropiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-N-Boc-4-fluoropiperidine, a key building block in modern medicinal chemistry. Understanding the stability profile of this reagent is critical for ensuring its integrity throughout its lifecycle, from storage to reaction, thereby safeguarding the reproducibility of experimental results and the quality of synthesized target molecules.

Core Stability Profile

This compound is generally stable when stored under the recommended conditions.[1] The primary structural feature influencing its stability is the tert-butyloxycarbonyl (Boc) protecting group, which is known for its lability under acidic conditions.[2] Exposure to strong acids can lead to the cleavage of the Boc group, yielding 4-fluoropiperidine. Additionally, as with many complex organic molecules, prolonged exposure to high temperatures, light, and oxidizing agents may lead to degradation.[2]

Summary of Storage and Stability Data

| Parameter | Recommendation/Observation | Source(s) |

| Long-Term Storage | Store at -20°C in a tightly sealed container. | [2] |

| Short-Term Storage | Can be stored in a cool, dry, well-ventilated place. May be shipped at room temperature. | [1][2][3][4][5] |

| Shelf Life | Expected to be stable for at least four years when stored correctly as a solid at -20°C. | [2] |

| Incompatible Materials | Strong oxidizing agents, Strong acids. | [1][2] |

| Hazardous Decomposition | Under fire conditions, may produce oxides of carbon (CO, CO2) and nitrogen (NOx). | [1][6] |

Handling and Personal Protection

Proper handling of this compound is essential to maintain its purity and ensure laboratory safety.

General Handling Guidelines

-

Handle in a well-ventilated area to avoid inhalation of dust or vapors.[1][3][5][6]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][3][4][5]

-

Minimize dust generation and accumulation.[4]

Recommended Handling and Storage Workflow

Caption: Figure 1. Recommended Handling and Storage Workflow

Potential Degradation Pathways

The most significant degradation pathway for this compound is the acid-catalyzed deprotection of the Boc group. This reaction is a common procedure in synthetic chemistry to liberate the piperidine nitrogen for further functionalization.

Caption: Figure 2. Acid-Catalyzed Degradation Pathway

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

Objective: To investigate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

HPLC system with a suitable C18 column and UV detector

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.[2]

-

Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.[2]

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store the mixture at room temperature, protected from light, for 24 hours.[2]

-

Thermal Degradation:

-

Photolytic Degradation: Expose both a solid sample and the stock solution to UV light (e.g., 254 nm) for 24 hours.[2]

-

-

Analysis: After the specified stress period, allow the samples to return to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC-UV. Compare the chromatograms of the stressed samples to that of an unstressed control sample to determine the extent of degradation and identify any degradation products.

Experimental Workflow for Forced Degradation Study

References

The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Piperidines as Pharmacophores

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast number of approved drugs. Its saturated, three-dimensional structure provides an excellent scaffold for interacting with biological targets. However, the ever-present challenge in drug discovery is the fine-tuning of a molecule's properties to enhance efficacy, selectivity, and pharmacokinetic profiles while minimizing off-target effects. A powerful strategy that has gained significant traction in recent decades is the introduction of fluorine into the piperidine ring. This in-depth technical guide explores the discovery and development of fluorinated piperidines as critical pharmacophores, detailing their synthesis, the profound impact of fluorination on their physicochemical and pharmacological properties, and the experimental methodologies used in their evaluation.

The Impact of Fluorination on Physicochemical Properties

The introduction of one or more fluorine atoms into the piperidine ring dramatically alters its electronic and conformational properties, leading to significant changes in its behavior as a pharmacophore. These changes can be leveraged to overcome common drug development hurdles such as poor metabolic stability, off-target toxicity, and suboptimal bioavailability.

Modulation of Basicity (pKa)